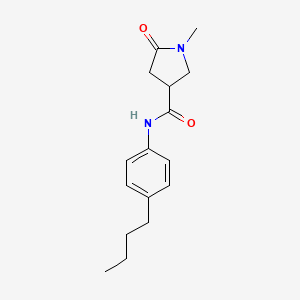
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419.5355 g/mol. BPC-157 is derived from a naturally occurring protein in the stomach called Body Protection Compound. It has been found to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving overall health.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines, which are involved in the healing process. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to promote the growth of new blood vessels, which can help to improve circulation and promote healing. This compound has also been found to reduce inflammation and protect against oxidative stress, which can help to prevent damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide for lab experiments is its ability to promote healing and tissue repair. This makes it a valuable tool for studying the effects of various treatments on wound healing and tissue repair. However, one limitation of this compound is that it can be difficult to work with due to its complex structure and high molecular weight.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide. Some areas that could be explored include its potential use as a treatment for inflammatory bowel disease, its effects on bone healing, and its ability to promote the growth of new blood vessels. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Synthesemethoden
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. Some of the areas where this compound has shown promise include wound healing, tissue repair, and the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-12-6-8-14(9-7-12)17-16(20)13-10-15(19)18(2)11-13/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGROUCYTARRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
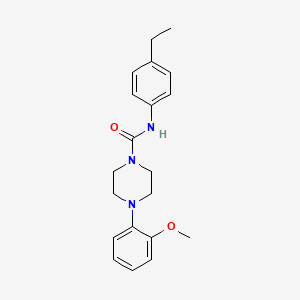
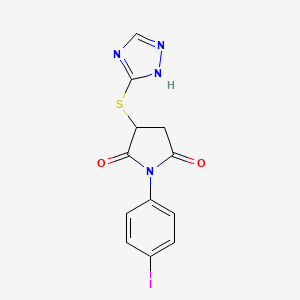

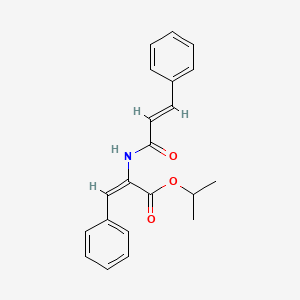
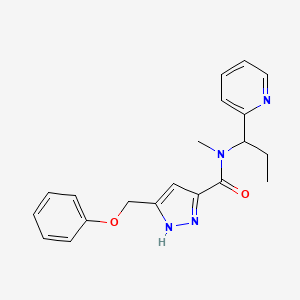
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)